![molecular formula C16H13N3O B1657318 N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine CAS No. 5621-52-3](/img/structure/B1657318.png)
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine is a complex organic compound that features both furan and quinoline moieties
Vorbereitungsmethoden
The synthesis of N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine typically involves the condensation of 3-(2-furyl)acrylaldehyde with quinolin-8-ylhydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Analyse Chemischer Reaktionen
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s ability to induce apoptosis in cancer cells is thought to be mediated through the activation of caspases and the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine include:
3-(2-furyl)acrylic acid: This compound shares the furan moiety but lacks the quinoline and hydrazone functionalities.
Quinolin-8-ylhydrazine: This compound contains the quinoline and hydrazine moieties but lacks the furan ring.
Furan-2-carbaldehyde: This compound contains the furan ring but lacks the quinoline and hydrazone functionalities.
The uniqueness of this compound lies in its combination of furan, quinoline, and hydrazone moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5621-52-3 |
---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine |
InChI |
InChI=1S/C16H13N3O/c1-5-13-6-2-10-17-16(13)15(9-1)19-18-11-3-7-14-8-4-12-20-14/h1-12,19H/b7-3+,18-11+ |
InChI-Schlüssel |
NQROOORELAYARL-WYUFXOOSSA-N |
SMILES |
C1=CC2=C(C(=C1)NN=CC=CC3=CC=CO3)N=CC=C2 |
Isomerische SMILES |
C1=CC2=C(C(=C1)N/N=C/C=C/C3=CC=CO3)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)NN=CC=CC3=CC=CO3)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.